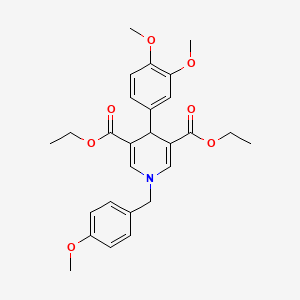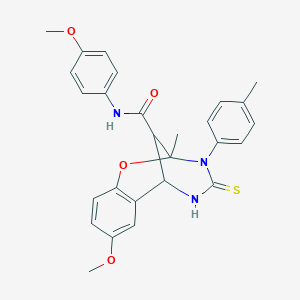![molecular formula C24H22N2O5S2 B11215610 methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B11215610.png)
methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. This compound features a unique heterocyclic scaffold with potential pharmacological activities .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the reaction of appropriate starting materials to form the benzothiadiazine ring system. The specific synthetic steps and reagents used can vary, but the overall strategy aims to introduce the necessary functional groups.
Reaction Conditions:: The synthesis typically involves cyclization reactions, where the sulfur atom in the benzothiadiazine ring forms bonds with adjacent nitrogen atoms. These reactions may occur under reflux conditions, using suitable solvents and catalysts.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Análisis De Reacciones Químicas
Reactivity:: Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The oxidation of specific functional groups within the molecule.
Reduction: Reduction reactions that modify the compound.
Substitution: Substituting certain atoms or groups with others.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Halogenation: Halogens (e.g., Cl₂, Br₂) can be used for halogenation reactions.
Reductive Amination: Reducing agents (e.g., NaBH₃CN) convert carbonyl groups to amines.
Sulfonation: Sulfur-containing reagents (e.g., SO₃, H₂SO₄) introduce sulfonate groups.
Major Products:: The products formed from these reactions may include derivatives with modified functional groups or substituted positions on the benzothiadiazine ring.
Aplicaciones Científicas De Investigación
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate has been investigated for various therapeutic activities, including:
Antimicrobial: It exhibits antimicrobial properties.
Antiviral: Potential antiviral effects.
Antihypertensive: Research suggests antihypertensive activity.
Antidiabetic: Possible benefits in diabetes management.
Anticancer: Investigated for its role in cancer treatment.
KATP Channel Activation: Modulation of KATP channels.
AMPA Receptor Modulation: Interaction with AMPA receptors.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate can be compared with other benzothiadiazine derivatives. Its unique structure and functional groups distinguish it from related compounds.
Propiedades
Fórmula molecular |
C24H22N2O5S2 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
methyl 3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-21-13-12-18(23(27)31-2)14-19(21)16-32-24-25-33(28,29)22-11-7-6-10-20(22)26(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
Clave InChI |
GDJNSNIEYFHOCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B11215532.png)
![4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide](/img/structure/B11215536.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215551.png)
![1-(3-chlorophenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215557.png)
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215573.png)


![7-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215591.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11215599.png)
![7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215606.png)
![Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11215616.png)
![1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11215621.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11215627.png)
